![molecular formula C12H11ClF3N3 B14211476 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile CAS No. 827322-80-5](/img/structure/B14211476.png)
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It features a piperazine ring substituted with a chloro-trifluoromethyl phenyl group and a carbonitrile group, making it a compound of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenyl isocyanate with piperazine under controlled conditions. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmacologically active compounds, particularly those with analgesic properties.
Material Science: The compound’s unique structural properties make it useful in the development of advanced materials.
Biological Studies: It is employed in studies related to receptor binding and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, in analgesic applications, it may interact with opioid receptors to exert pain-relieving effects .
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-Chloro-3-(trifluoromethyl)phenyl isocyanate: Used in the synthesis of various derivatives.
4-(Trifluoromethyl)phenylhydrazine hydrochloride: Utilized as an intermediate in organic synthesis.
Uniqueness
4-[4-Chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile stands out due to its combination of a piperazine ring with a chloro-trifluoromethyl phenyl group and a carbonitrile group. This unique structure imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
827322-80-5 |
|---|---|
Molecular Formula |
C12H11ClF3N3 |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H11ClF3N3/c13-11-2-1-9(7-10(11)12(14,15)16)19-5-3-18(8-17)4-6-19/h1-2,7H,3-6H2 |
InChI Key |
CXCDBMXNSBKGOD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C#N)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


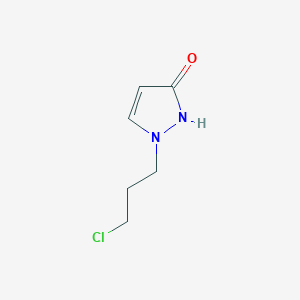
![4-Iodo-2-{[2-(4-sulfamoylphenyl)ethyl]carbamoyl}phenyl acetate](/img/structure/B14211406.png)
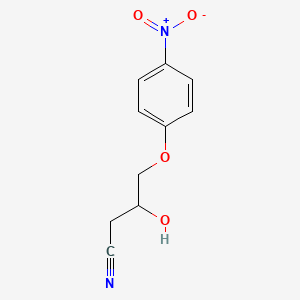
![5-[2-(Dibenzylamino)ethylamino]pentan-1-ol](/img/structure/B14211416.png)
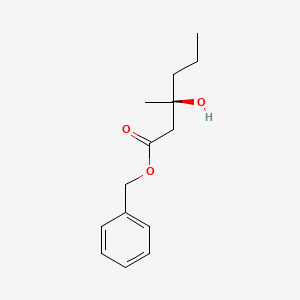
![2,7-Diethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14211436.png)
![1-[2-(5-Chloronaphthalen-1-yl)ethyl]-5-hydroxyimidazolidin-2-one](/img/structure/B14211438.png)

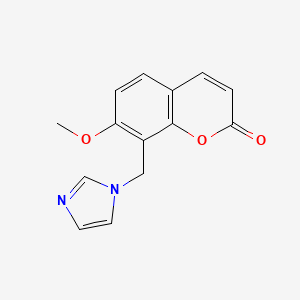
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)tellanyl]trisilane](/img/structure/B14211460.png)
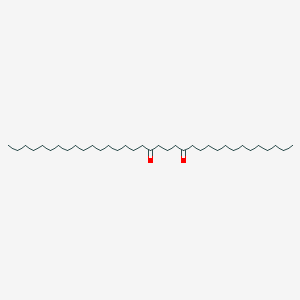
![1H-Indole, 5-[2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14211488.png)

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
